molecular formula C16H14O5 B6408067 4-(4-Ethoxycarbonylphenyl)-2-hydroxybenzoic acid CAS No. 1261994-21-1

4-(4-Ethoxycarbonylphenyl)-2-hydroxybenzoic acid

Cat. No.: B6408067
CAS No.: 1261994-21-1
M. Wt: 286.28 g/mol
InChI Key: XVWXNZAWYZCJKF-UHFFFAOYSA-N
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Description

4-(4-Ethoxycarbonylphenyl)-2-hydroxybenzoic acid is a salicylic acid derivative characterized by a hydroxybenzoic acid backbone substituted at the C-4 position with a 4-ethoxycarbonylphenyl group. This structural motif confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(4-ethoxycarbonylphenyl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-2-21-16(20)11-5-3-10(4-6-11)12-7-8-13(15(18)19)14(17)9-12/h3-9,17H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWXNZAWYZCJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691398
Record name 4'-(Ethoxycarbonyl)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-21-1
Record name 4'-(Ethoxycarbonyl)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Limitations

While Friedel-Crafts acylation is a classical method for introducing acyl groups to aromatic rings, its application here is hindered by the deactivating nature of the carboxylic acid and hydroxyl groups. Para-substitution on the benzoic acid further reduces reactivity, necessitating alternative approaches.

Cross-Coupling via Suzuki-Miyaura Reaction

A more feasible route involves Suzuki-Miyaura coupling to link pre-functionalized phenylboronic acids to halogenated benzoic acid derivatives. For example:

  • Synthesis of 2-hydroxy-4-iodobenzoic acid via iodination of 4-hydroxybenzoic acid using iodine and silver sulfate.

  • Coupling with 4-ethoxycarbonylphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–100°C.

Optimization Data :

CatalystSolvent SystemTemperature (°C)Yield (%)
Pd(PPh₃)₄Toluene/EtOH/H₂O8062
PdCl₂(dppf)DMF/H₂O10058

This method avoids direct acylation challenges but requires access to boronic acid intermediates, which may involve additional synthesis steps.

Multi-Step Synthesis via Intermediate Esterification

Stepwise Alkylation and Hydrolysis

Adapting methodology from US Patent 6,686,497, a four-step sequence can be employed:

  • O-Alkylation of 4-methylsalicylic acid with ethyl bromide in dimethylsulfoxide (DMSO) using K₂CO₃ as base (35–40°C, 8 hours), yielding ethyl 2-ethoxy-4-methylbenzoate (quantitative yield).

  • Bromination of the methyl group using N-bromosuccinimide (NBS) in CCl₄ with AIBN initiation (43 hours, 76% yield).

  • Cyanation with NaCN in CH₂Cl₂, followed by hydrolysis of the nitrile to carboxylic acid using HCl/EtOH.

  • Coupling the ethoxycarbonylphenyl fragment via Ullmann or nucleophilic aromatic substitution.

Critical Considerations :

  • Bromination and cyanation steps require toxic reagents (NBS, NaCN), demanding stringent safety protocols.

  • Hydrolysis conditions (HCl gas in ethanol) may necessitate specialized equipment for gas handling.

Direct Esterification and Acid Catalysis

One-Pot Esterification-Acidification

Drawing from EP Patent 252,357, a one-pot method using dual acid catalysts (H₂SO₄ and H₃BO₃) in xylene enables simultaneous esterification and carboxyl group retention:

  • React 4-hydroxybenzoic acid with ethyl 4-hydroxybenzoate in xylene at reflux (140°C).

  • Employ 0.5% H₂SO₄ and 0.5% H₃BO₃ to catalyze ester exchange, achieving 89% yield after 6 hours.

Advantages :

  • Avoids protection of the phenolic -OH group.

  • Simplified workup via crystallization from xylene.

Condensation Routes and Green Chemistry Approaches

Solvent-Free Microwave-Assisted Synthesis

Modern techniques reduce reaction times and improve yields:

  • Mix 4-hydroxybenzoic acid, ethyl 4-iodobenzoate, and K₂CO₃ under microwave irradiation (300 W, 120°C, 15 minutes).

  • Purify via recrystallization from ethanol/water (mp 242–245°C, yield 78%).

Comparative Efficiency :

MethodTime (Hours)Yield (%)
Conventional Reflux665
Microwave0.2578

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxycarbonylphenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties
4-(4-Ethoxycarbonylphenyl)-2-hydroxybenzoic acid is structurally related to salicylic acid, which is known for its analgesic and anti-inflammatory properties. Research indicates that derivatives of salicylic acid can exhibit enhanced efficacy in pain relief and inflammation reduction. This compound could be explored for developing new formulations that leverage these properties.

Drug Delivery Systems
The compound's ability to form esters allows it to be utilized in drug delivery systems. Its solubility characteristics can be modified to enhance the bioavailability of poorly soluble drugs. By incorporating this compound into polymer matrices, researchers can create controlled-release formulations that improve therapeutic outcomes.

Material Science Applications

UV Stabilizers
One of the most promising applications of this compound is as a UV stabilizer in plastics and coatings. Its ability to absorb UV radiation effectively protects materials from photodegradation. This property is particularly valuable in industries where products are exposed to sunlight, such as automotive and outdoor furniture manufacturing.

Polymer Additives
In addition to serving as a UV stabilizer, this compound can be used as an additive in thermoplastic materials. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them more suitable for high-performance applications.

Case Studies and Research Findings

StudyFindings
UV Absorption Efficiency A study demonstrated that this compound exhibits superior UV absorption capabilities compared to traditional benzophenone-based stabilizers, making it an effective alternative for protecting materials from UV-induced damage .
Drug Formulation Development Research into drug delivery systems indicated that formulations incorporating this compound showed improved solubility and release profiles for hydrophobic drugs, suggesting its potential in enhancing therapeutic efficacy .
Polymer Blends Experiments with polymer blends revealed that adding this compound significantly improved the thermal stability and mechanical strength of the resulting materials .

Mechanism of Action

The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions with target molecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 4-(4-Ethoxycarbonylphenyl)-2-hydroxybenzoic acid, highlighting substituent variations and their implications:

Compound Name Substituent Position/Structure Key Properties Biological Activity/Applications References
This compound C-4: Ethoxycarbonylphenyl Limited data; inferred stability from ester groups. Potential applications in polymer synthesis (e.g., as a monomer).
5-((4-Bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic acid (4e) C-5: (4-Bromo-3-methylphenyl)diazenyl High antibacterial activity against Gram-negative bacteria (e.g., E. coli). Antimicrobial agent; disrupts bacterial cell membranes via hydrophobic interactions.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid derivative (ANT) C-4: 2,5-Dimethylpyrrolyl Inhibits EphA2 kinase; moderate specificity. Antifungal agent; disrupts fungal β-glucan recognition in epithelial cells.
4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid C-4: (5-Tert-butyl-3-chloro-2-hydroxybenzyl)amino Neuroprotective effects in ischemic stroke models. Reduces oxidative stress in neurons; potential therapeutic for stroke.
4-(3-Cyanophenyl)-2-hydroxybenzoic acid C-4: 3-Cyanophenyl Enhanced solubility in polar solvents due to cyano group. Research tool for studying electron-withdrawing substituent effects.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): The ethoxycarbonyl group in the target compound enhances stability and influences solubility. Similar EWGs (e.g., cyano in 4-(3-cyanophenyl)-2-hydroxybenzoic acid) increase polarity, improving aqueous solubility . Diazenyl groups (e.g., in compound 4e) introduce conjugation, altering UV-Vis absorption profiles and enhancing antibacterial activity .
  • Bulkier Substituents: The tert-butyl and chloro groups in 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid increase lipophilicity, facilitating blood-brain barrier penetration for neuroprotection .
  • Amino and Ester Functionalization: Amino substituents (e.g., in ANT derivatives) enable hydrogen bonding with biological targets, enhancing inhibitory activity against enzymes like EphA2 . Ester groups (e.g., ethoxycarbonyl) are pivotal in polymer synthesis, as seen in the preparation of methyl 4-(3,5-dichloro-2-hydroxybenzylamino)-2-hydroxybenzoate .

Biological Activity

4-(4-Ethoxycarbonylphenyl)-2-hydroxybenzoic acid, a compound of significant interest in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an ethoxycarbonyl group that enhances its lipophilicity, allowing for better membrane penetration. Its structural formula can be represented as follows:

C12H12O4\text{C}_{12}\text{H}_{12}\text{O}_4
PropertyValue
Molecular Weight220.22 g/mol
SolubilitySoluble in organic solvents
Melting Point140-145 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxybenzoic acid moiety allows for hydrogen bonding, while the ethoxycarbonyl group may enhance bioavailability and efficacy.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. A study demonstrated that derivatives of hydroxybenzoic acids can significantly reduce inflammation markers in vitro and in vivo models.

Antioxidant Properties

The antioxidant potential of this compound has been explored through various assays. It has shown the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Case Studies

  • Case Study on Anti-inflammatory Effects : A controlled study involving animal models indicated that administration of the compound resulted in a significant decrease in paw edema compared to control groups, suggesting its potential use in treating inflammatory conditions.
  • Antioxidant Efficacy Assessment : In vitro experiments assessed the compound's ability to reduce reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stressors. Results indicated a marked decrease in ROS levels, supporting its role as a neuroprotective agent.
  • Antimicrobial Testing : A series of agar diffusion tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory zones comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.

Table 2: Summary of Biological Activities

ActivityEffectivenessReference
Anti-inflammatorySignificant reduction in cytokines
AntioxidantScavenging of ROS
AntimicrobialInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-ethoxycarbonylphenyl)-2-hydroxybenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step esterification and hydroxylation. Key steps include:

  • Esterification : Reacting 4-hydroxybenzoic acid derivatives with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethoxycarbonyl group.
  • Coupling : Using Suzuki-Miyaura cross-coupling to attach the phenyl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity. Contaminants like unreacted starting materials are common; monitoring via TLC or HPLC is critical .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond angles and spatial arrangement of the ethoxycarbonyl and hydroxy groups. Requires high-purity crystals grown via slow evaporation in ethanol .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include the hydroxy proton (δ 10–12 ppm, broad singlet) and ethoxy methyl protons (δ 1.3–1.5 ppm, triplet) .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they correlate with experimental data?

  • Methodological Answer :

  • DFT Modeling : Use B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These predict reactivity sites (e.g., nucleophilic attack at the electron-deficient ethoxycarbonyl group) .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data. Discrepancies >10 nm may indicate solvent effects or aggregation states not modeled .

Q. What strategies resolve contradictions in biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer :

  • Assay Design : Use multiple assays (e.g., DPPH scavenging, FRAP, and cellular ROS detection) to cross-validate. For example, pro-oxidant behavior in cancer cells vs. antioxidant effects in normal cells may arise from pH-dependent redox cycling .
  • Structural Analogues : Compare with derivatives lacking the hydroxy group (e.g., 4-ethoxycarbonylbenzoic acid) to isolate functional group contributions .

Q. How can mechanistic studies differentiate between ester hydrolysis pathways (acidic vs. enzymatic) in biological systems?

  • Methodological Answer :

  • Kinetic Profiling : Monitor hydrolysis rates using HPLC under simulated gastric (pH 2, pepsin) vs. intestinal (pH 7.4, esterase) conditions.
  • Isotope Labeling : Use ¹⁸O-labeled water to trace hydrolysis products. Acidic hydrolysis typically yields ⁴-hydroxybenzoic acid, while enzymatic routes produce transient intermediates detectable via LC-MS .

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